Propybicyphat Propybicyphat a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound, , synthetic.
(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
Brand Name: Vulcanchem
CAS No.: 51486-74-9
VCID: VC20748914
InChI: InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
SMILES: CCCC12COP(=O)(OC1)OC2
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol

Propybicyphat

CAS No.: 51486-74-9

VCID: VC20748914

Molecular Formula: C7H13O4P

Molecular Weight: 192.15 g/mol

* For research use only. Not for human or veterinary use.

Propybicyphat - 51486-74-9

Description

Propybicyphat, also known as 4-n-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide, is a chemical compound with the molecular formula C7H13O4P and a molecular weight of 192.15 g/mol. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical structure and biological activity.

Biological Applications

Propybicyphat is studied for its effects on GABA-gated chloride channels, where it acts as a non-competitive antagonist. This action disrupts inhibitory neurotransmission, potentially leading to increased neuronal excitability.

Mechanism of Action

  • Target of Action: GABA-gated chloride channels.

  • Mode of Action: Non-competitive antagonist.

  • Biochemical Pathways: Involved in the GABAergic neurotransmission pathway, affecting mood regulation, pain perception, and sleep-wake cycles.

Comparison with Similar Compounds

CompoundDescription
BicucullineAnother GABA antagonist with a different chemical structure.
PicrotoxinBlocks GABA-gated chloride channels but has a distinct molecular framework.
GabazineA competitive GABA antagonist with a different mode of action.

Research Findings and Applications

Propybicyphat's interaction with GABA receptors makes it a candidate for potential therapeutic applications. Its unique bicyclic structure and non-competitive antagonistic action distinguish it from other GABA antagonists.

Therapeutic Potential

Research into Propybicyphat's effects on GABA receptors suggests potential uses in medicine, particularly in areas related to neurological disorders.

Industrial Applications

Propybicyphat is utilized in the development of new chemical compounds and materials due to its reactivity and structural properties.

CAS No. 51486-74-9
Product Name Propybicyphat
Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
IUPAC Name 4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Standard InChI InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
Standard InChIKey UQIFWHFHQUNJBT-UHFFFAOYSA-N
SMILES CCCC12COP(=O)(OC1)OC2
Canonical SMILES CCCC12COP(=O)(OC1)OC2
Reference - Bellet et al., Science.(1973) 182:1135-1136- Squires et al., Mol. Pharmacol.(1983) 23:326-336- Fetisov et al., Biol. Membr. (1986) (Russian). 3(5):968-970- Cooper et al., Mol. Pharmacol. (1983). 23:207-212
PubChem Compound 93263
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator